5-Bromo-2-chloro-4-fluoroaniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-chloro-4-fluoroaniline hydrochloride is an organic compound with the molecular formula C6H4BrClFN·HCl It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-4-fluoroaniline hydrochloride typically involves multi-step organic reactions. One common method is the halogenation of aniline derivatives. For instance, starting with 2-chloro-4-fluoroaniline, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted in an organic solvent like dichloromethane under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-4-fluoroaniline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing halogen atoms. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products Formed
Substitution: Formation of substituted anilines.
Oxidation: Formation of nitroanilines.
Reduction: Formation of secondary amines.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
5-Bromo-2-chloro-4-fluoroaniline hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-4-fluoroaniline hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity to target molecules, making it a valuable tool in medicinal chemistry for the development of enzyme inhibitors or receptor modulators.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-4-chloro-2-fluoroaniline
- 5-Bromo-2-fluoroaniline
- 2-Bromo-5-fluoroaniline
Uniqueness
5-Bromo-2-chloro-4-fluoroaniline hydrochloride is unique due to the specific arrangement of halogen atoms on the benzene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying structure-activity relationships in various chemical and biological contexts.
Properties
IUPAC Name |
5-bromo-2-chloro-4-fluoroaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClFN.ClH/c7-3-1-6(10)4(8)2-5(3)9;/h1-2H,10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVIPAWJPRCPNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrCl2FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.